1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

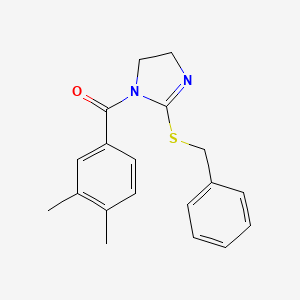

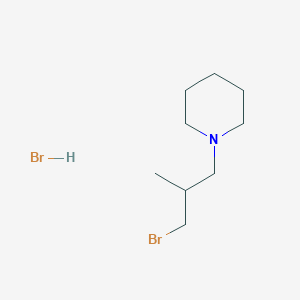

The compound “1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea” is a complex organic molecule that contains a tetrahydrofuran ring, a thiophene ring, and a urea group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a thiophene ring, and a urea group . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . Without more information, it’s difficult to provide a detailed analysis .Scientific Research Applications

Conformational Adjustments and Assembly

Studies on urea and thiourea derivatives, including similar compounds, have shown significant insights into their conformational adjustments and self-assembly behaviors. For example, research on conformational adjustments over synthons of urea and thiourea-based assemblies explored the intramolecular hydrogen-bonded synthon and isosteric homodimeric hydrogen bonded synthons in their respective self-assemblies. Such understanding aids in the development of advanced materials with tailored properties (Phukan & Baruah, 2016).

Interaction with Anions and Enantioselectivity

Another area of interest is the interaction of urea derivatives with anions and their application in enantioselective processes. Research demonstrated the synthesis of non-racemic atropisomeric urea derivatives and their binding properties with amino-acid derivatives, highlighting the potential of these compounds in chiral discrimination and organocatalysis (Roussel et al., 2006).

Antimicrobial Activity and Cytotoxicity

Urea derivatives have also been evaluated for their antimicrobial activities and cytotoxicity against various pathogens and cancer cell lines. For instance, novel urea derivatives demonstrated promising antimicrobial activity and moderate to good cytotoxicity, showcasing their potential in pharmaceutical applications (Shankar et al., 2017).

Fluoride Interaction and Proton Transfer

The interaction of urea derivatives with fluoride ions has been studied, revealing mechanisms of incipient and definitive proton transfer. This research is crucial for understanding the chemical behavior of these compounds in various environments and their potential applications in catalysis and material science (Boiocchi et al., 2004).

Synthesis and Applications in Organic Chemistry

The synthetic versatility of tetrahydrofuran and related urea derivatives makes them valuable intermediates in organic synthesis. Studies on their synthesis, structural characterization, and computational analysis contribute to the development of new compounds with potential applications in chemical synthesis, drug design, and material science (Alabi et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-15(17-11-13-5-3-9-20-13)18-12-16(7-1-2-8-16)14-6-4-10-21-14/h4,6,10,13H,1-3,5,7-9,11-12H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIALIRAHDWBQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)

dimethylsilane](/img/structure/B2444621.png)

![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)

![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)